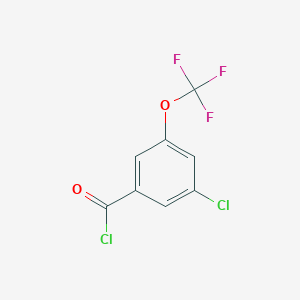

3-Chloro-5-(trifluoromethoxy)benzoyl chloride

Description

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is a halogenated aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position. This compound is primarily utilized in research and development for synthesizing pharmaceuticals, agrochemicals, and specialty polymers due to its reactive acyl chloride group and electron-withdrawing substituents. While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs and derivatives offer insights into its behavior and applications. Notably, its synthesis and handling require stringent safety protocols, including proper ventilation, chemical-resistant PPE, and inert storage conditions to mitigate risks associated with moisture sensitivity and corrosivity .

Properties

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWXPVZFCXEROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Chloro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3-Chloro-5-(trifluoromethoxy)benzoic acid+SOCl2→3-Chloro-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in an organic solvent such as toluene or tetrahydrofuran (THF) under inert atmosphere.

Major Products

Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as amides, esters, and thioesters.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is primarily recognized for its potential biological activities, particularly in the development of pharmaceuticals.

Key Mechanisms of Action:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit enzymes related to cancer proliferation and viral replication. Its trifluoromethoxy group enhances lipophilicity, facilitating better interaction with biological targets.

Case Studies:

- Anticancer Activity: Research indicates that this compound can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range (A549 IC50 = 15 µM; HT-29 IC50 = 10 µM) .

- Antiviral Activity: Preliminary studies suggest efficacy against RNA viruses, showing a reduction in viral load in vitro .

Agrochemicals

The compound's structural characteristics make it suitable for use in developing agrochemical products. Its ability to modulate biological pathways can be harnessed to create herbicides or pesticides that target specific plant or pest enzymes.

Case Studies:

- A study investigated the effects of various benzoyl chlorides on plant growth regulation, demonstrating that compounds similar to this compound can inhibit specific growth pathways in target plants .

Material Science

In material science, this compound is utilized in synthesizing novel polymeric materials that require specific chemical functionalities.

Applications:

- The compound can be used as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 3-chloro-5-(trifluoromethoxy)benzoyl chloride, highlighting differences in substituents, molecular properties, and regulatory classifications:

Structural and Reactivity Comparisons

- Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group at the 5-position in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. Comparatively, the methyl group in 3-methyl-5-(trifluoromethoxy)benzoyl chloride (CAS 916420-52-5) reduces electrophilicity, making it less reactive toward amines or alcohols .

- Halogen Substituents: The chlorine atom at the 3-position in the target compound may sterically hinder reactions compared to the smaller fluorine atom in 3-fluoro-5-(trifluoromethoxy)benzoyl chloride (CAS 1352999-78-0).

Research Findings and Data Gaps

- Toxicity Data : Acute toxicity and mutagenicity data for the target compound are unavailable, though analogs like 3-fluoro-5-(trifluoromethoxy)benzoyl chloride exhibit H302 (harmful if swallowed) and H314 (causes severe skin burns) classifications .

- Regulatory Status: None of the compounds are listed in major chemical inventories (e.g., EINECS, TSCA), highlighting their niche use in R&D .

Biological Activity

3-Chloro-5-(trifluoromethoxy)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoyl chlorides, which are often utilized in medicinal chemistry for their reactive properties and ability to serve as intermediates in the synthesis of various biologically active molecules. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CClFO

- Molecular Weight : 227.56 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom and a trifluoromethoxy group, enhancing its electrophilic character.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition or modulation of enzymatic activity.

Target Enzymes

- Protein Kinases : Potential inhibition of kinases involved in cell signaling pathways.

- Phosphatases : Possible effects on phosphatase activity, influencing cellular signaling and proliferation.

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies indicating that similar benzoyl derivatives can inhibit tumor cell growth. The mechanism may involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro studies on related compounds have shown IC values ranging from 5 to 20 µM against various cancer cell lines, suggesting that this compound may exhibit comparable activity.

Research Findings

- Inhibition of Cell Proliferation : Studies have suggested that benzoyl derivatives can significantly inhibit the proliferation of cancer cells through various pathways, including the modulation of apoptosis-related proteins.

- Cell Cycle Analysis : Flow cytometry analysis has indicated that treatment with similar compounds results in G1 phase arrest, leading to reduced cell viability.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-5-(trifluoromethoxy)benzoyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of the corresponding benzoic acid derivative. A common method is treating 3-chloro-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux in inert solvents like dichloromethane or chloroform . Key factors include:

- Catalyst use : Anhydrous conditions are critical to avoid hydrolysis.

- Temperature : Reflux (~40–70°C) ensures complete conversion.

- Solvent choice : Polar aprotic solvents enhance reactivity.

Yields >85% are achievable with stoichiometric SOCl₂ and controlled moisture exclusion.

Q. What safety protocols are recommended for handling this compound, given structural analogs' carcinogenicity data?

While direct carcinogenicity data for this compound are limited, benzoyl chloride derivatives are classified as Group 2A (probably carcinogenic) by IARC due to evidence in animal models . Recommendations include:

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods.

- Exposure mitigation : Avoid inhalation and skin contact; use closed systems for large-scale reactions.

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal.

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Analytical techniques :

- Purification : Distillation under reduced pressure (e.g., 16 mmHg for analogs with bp 78–79°C) removes excess chlorinating agents .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, -OCF₃) influence reactivity in nucleophilic acyl substitution?

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but increases susceptibility to hydrolysis. The 3-chloro substituent further stabilizes the transition state via inductive effects, directing regioselectivity in aromatic substitutions .

Q. What role does this compound play in synthesizing bioactive molecules, such as neurokinin antagonists?

It serves as a key acylating agent in drug intermediates. For example:

Q. What analytical strategies improve detection limits in LC-MS when studying trace metabolites derived from this compound?

Benzoyl chloride derivatization enhances sensitivity for polar metabolites:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.